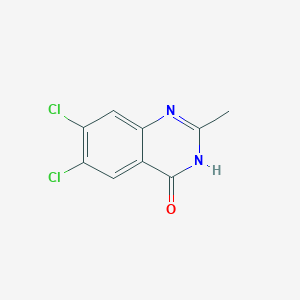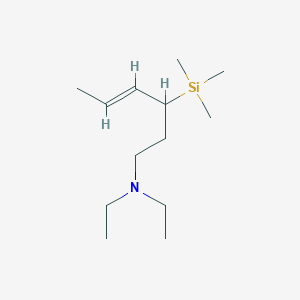
(E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine is an organic compound characterized by the presence of a trimethylsilyl group and a diethylamino group attached to a hex-4-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hex-4-en-1-amine and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.
Catalysts and Reagents: A base, such as triethylamine, is added to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
(E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the development of bioactive molecules or as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the diethylamino group may interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-N,N-Diethyl-3-(trimethylsilyl)hex-4-en-1-amine: can be compared with other compounds containing trimethylsilyl groups or diethylamino groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H29NSi |
|---|---|
Molecular Weight |
227.46 g/mol |
IUPAC Name |
(E)-N,N-diethyl-3-trimethylsilylhex-4-en-1-amine |
InChI |
InChI=1S/C13H29NSi/c1-7-10-13(15(4,5)6)11-12-14(8-2)9-3/h7,10,13H,8-9,11-12H2,1-6H3/b10-7+ |
InChI Key |
UQKAMLSGLSOOSY-JXMROGBWSA-N |
Isomeric SMILES |
CCN(CC)CCC(/C=C/C)[Si](C)(C)C |
Canonical SMILES |
CCN(CC)CCC(C=CC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



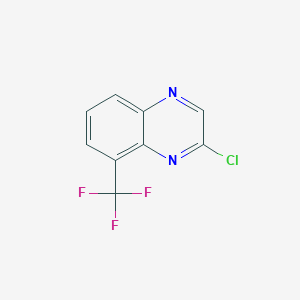
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
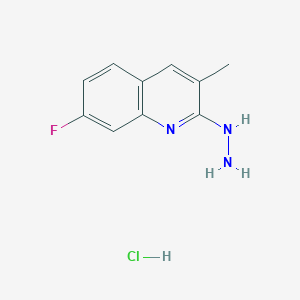
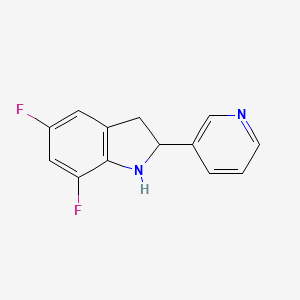

![6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11878442.png)
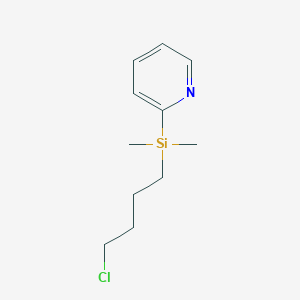
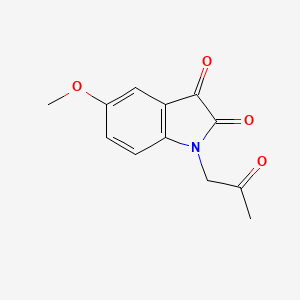

![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)
![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)
